molecular formula C15H18N4O4 B10987911 N-(furan-2-ylmethyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(furan-2-ylmethyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B10987911
M. Wt: 318.33 g/mol
InChI Key: RACVLDORZPKHEB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholine ring: This step may involve the reaction of a suitable amine with an epoxide or a halide.

    Construction of the pyridazine ring: This can be accomplished through the condensation of hydrazine with a diketone or a similar precursor.

    Coupling of the rings: The final step involves the coupling of the furan, morpholine, and pyridazine rings through appropriate linkers and under suitable reaction conditions, such as heating or the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The pyridazine ring can be reduced to form a dihydropyridazine derivative.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone derivative, while reduction of the pyridazine ring may yield a dihydropyridazine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a potential drug candidate for the treatment of various diseases.

    Industry: As a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-[3-(piperidin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-(furan-2-ylmethyl)-2-[3-(pyrrolidin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in N-(furan-2-ylmethyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide may confer unique properties, such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C15H18N4O4/c20-14(16-10-12-2-1-7-23-12)11-19-15(21)4-3-13(17-19)18-5-8-22-9-6-18/h1-4,7H,5-6,8-11H2,(H,16,20)

InChI Key

RACVLDORZPKHEB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CO3

Origin of Product

United States

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